molecular formula C10H8BrNO2 B1415575 Methyl 2-bromo-6-cyano-4-methylbenzoate CAS No. 1805487-93-7

Methyl 2-bromo-6-cyano-4-methylbenzoate

Cat. No.: B1415575
CAS No.: 1805487-93-7
M. Wt: 254.08 g/mol
InChI Key: VDGBXUIVFRNFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-cyano-4-methylbenzoate is a substituted methyl benzoate derivative featuring bromo (Br), cyano (CN), and methyl (Me) groups at positions 2, 6, and 4 of the aromatic ring, respectively. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing (Br, CN) and electron-donating (Me) substituents.

Properties

IUPAC Name

methyl 2-bromo-6-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(8(11)4-6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBXUIVFRNFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-bromo-6-cyano-4-methylbenzoate typically begins with commercially available 2-bromo-4-methylbenzoic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 2-bromo-6-cyano-4-methylbenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Products like 2-azido-6-cyano-4-methylbenzoate or 2-thiocyanato-6-cyano-4-methylbenzoate.

    Reduction: 2-amino-6-cyano-4-methylbenzoate.

    Oxidation: 2-bromo-6-cyano-4-methylbenzoic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 2-bromo-6-cyano-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmaceutical Research: This compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Industry:

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-4-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In pharmaceutical research, its mechanism would be related to the biological activity of the final synthesized compounds, which could involve interactions with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-bromo-6-cyano-4-methylbenzoate with four analogs, highlighting substituent positions, molecular formulas, weights, and available commercial data.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Purity Price (1g) Reference
This compound 2-Br, 6-CN, 4-Me C₁₀H₇BrNO₂ ~253.07 (calc) Not available N/A N/A -
Methyl 2-bromo-6-cyano-4-fluorobenzoate 2-Br, 6-CN, 4-F C₉H₅BrFNO₂ 258.05 1805523-59-4 95% ¥64,972
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 4-Br, 2-OH, 6-Me C₉H₉BrO₃ 245.07 2089319-35-5 N/A N/A
Methyl 4-bromo-2-cyano-6-fluorobenzoate 4-Br, 2-CN, 6-F C₉H₅BrFNO₂ 258.05 1805595-96-3 N/A N/A
Methyl 4-bromo-2-chloro-6-methylbenzoate 4-Br, 2-Cl, 6-Me C₉H₈BrClO₂ 263.52 877149-10-5 N/A N/A
Key Observations:

Substituent Effects on Molecular Weight: The target compound’s molecular weight (~253.07 g/mol) is comparable to fluorinated analogs (258.05 g/mol, ), but higher than hydroxy-substituted derivatives (245.07 g/mol, ). Chlorine substitution (263.52 g/mol, ) increases molecular weight more significantly than cyano or methyl groups.

Positional Isomerism: Bromine at position 2 (target compound) vs.

Functional Group Impact: Fluorine (F): Enhances electronegativity and metabolic stability, as seen in , but increases synthesis costs (¥64,972/g for 95% purity, ). Hydroxy (OH): Improves solubility in polar solvents via hydrogen bonding (). Chloro (Cl): Acts as a superior leaving group compared to cyano (CN), facilitating nucleophilic substitution ().

Commercial and Industrial Relevance

  • Cost and Availability :
    Fluorinated analogs (e.g., ) are prohibitively expensive, suggesting challenges in large-scale synthesis. This may limit their use to high-value applications like drug discovery.
  • Potential Applications: Brominated benzoates are key intermediates in Suzuki-Miyaura cross-couplings. Cyano groups enable conversion to carboxylic acids or amines, expanding utility in polymer or pharmaceutical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-cyano-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-cyano-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.